2-Cyclopropyl-5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Description
The compound 2-Cyclopropyl-5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a tetrahydropyrazolo[1,5-a]pyrazine derivative characterized by a cyclopropyl substituent at position 2 and a 2,6-difluorophenyl sulfonyl group at position 3. This core scaffold is widely explored in medicinal chemistry due to its versatility in modulating enzyme activity, particularly as kinase or polymerase inhibitors .
Properties
IUPAC Name |
2-cyclopropyl-5-(2,6-difluorophenyl)sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3O2S/c16-12-2-1-3-13(17)15(12)23(21,22)19-6-7-20-11(9-19)8-14(18-20)10-4-5-10/h1-3,8,10H,4-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUXBLDCSWHOLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)S(=O)(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopropyl-5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : CHFNOS
- Molecular Weight : 306.31 g/mol
Research indicates that compounds within the pyrazolo[1,5-a]pyrazine class exhibit various biological activities. The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways.
Target Enzymes and Receptors
- Kinases : Several studies have shown that pyrazolo derivatives can inhibit kinases such as BRAF(V600E), which is implicated in various cancers. This inhibition can lead to reduced proliferation of cancer cells.
- Receptor Modulation : The compound may also act on neurotransmitter receptors, influencing pathways related to pain and inflammation.
Biological Activity and Therapeutic Applications
The biological activity of this compound has been explored in various contexts:
Antitumor Activity
Studies have demonstrated that pyrazolo derivatives exhibit significant antitumor properties. For instance:
- In Vitro Studies : The compound showed cytotoxic effects against several cancer cell lines. In one study, it was tested against MCF-7 (breast cancer) and HT-29 (colon cancer) cells with promising results indicating reduced cell viability at specific concentrations.
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| MCF-7 | 10 | 45 |
| HT-29 | 10 | 50 |
Anti-inflammatory Effects
The compound has been noted for its anti-inflammatory properties. In animal models of inflammation:
- Reduction in Inflammatory Markers : Administration resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
- Breast Cancer Treatment : A case study involving the combination of this compound with doxorubicin showed enhanced cytotoxicity compared to doxorubicin alone. The study utilized the Combination Index method to assess synergy.
- Chronic Pain Management : In a clinical trial assessing the efficacy of the compound for chronic pain management, participants reported significant pain relief compared to placebo groups over a six-week period.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Diversity
The tetrahydropyrazolo[1,5-a]pyrazine core serves as a template for diverse substitutions, which significantly influence biological activity, solubility, and binding affinity. Below is a comparative analysis of key derivatives:
Table 1: Key Derivatives and Their Properties
*Inferred from structural similarities to ROS1 and Casein kinase inhibitors (see Sections 2.2–2.3).
Pharmacological Targets and Mechanisms
- Kinase Inhibition : Derivatives like 4-Chloro-6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazine () exhibit potent inhibition of Casein kinase 1 D/E, a target in neurodegenerative and oncological diseases. The sulfonyl group in the target compound may enhance binding to kinase ATP pockets, similar to ROS1 inhibitors described in .
- Antiviral Activity : Ethyl 5-(3-methylfuran-2-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (Compound 29, ) demonstrates strong activity against respiratory syncytial virus (RSV), suggesting that electron-withdrawing groups (e.g., sulfonyl in the target compound) could improve antiviral potency.
- Neuroprotective Effects : The 6-isopropyl derivative () enhances Parkin E3 ligase activity, a mechanism relevant to Parkinson’s disease. The cyclopropyl group in the target compound may confer metabolic stability, a critical feature for CNS-targeted drugs.
Physicochemical and Pharmacokinetic Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
